![molecular formula C8H6N4 B6314518 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile CAS No. 1638763-44-6](/img/structure/B6314518.png)
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
Vue d'ensemble
Description
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a chemical compound with the CAS Number: 26786-73-2 . It has a molecular weight of 133.15 . The compound appears as a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile, often involves the use of microwave techniques . This approach allows for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives with chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis
The molecular structure of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile can be analyzed using spectral and elemental analyses, as well as single-crystal X-ray diffraction . The compound’s structure is also characterized by its IR spectrum, with peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .Physical And Chemical Properties Analysis
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a white to yellow solid at room temperature . Its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .Applications De Recherche Scientifique
Anticancer Research
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile: has shown promise in anticancer research, particularly in the design and synthesis of new derivatives with potential anticancer activity . These derivatives have been tested against various human cancer cell lines, showing significant cytotoxic effects. The molecular docking studies of these compounds indicate strong binding affinities to certain proteins involved in cancer cell proliferation, making them valuable for further exploration as therapeutic agents.
Antiviral Applications
This compound has been part of studies aiming to develop new antiviral agents. Specifically, derivatives of pyrrolo[2,3-d]pyrimidine have been reported to exhibit antiviral effects against Bovine Viral Diarrhea Virus (BVDV), suggesting potential applications in combating viral infections in agricultural settings .
Material Science
In material science, the structural properties of pyrrolo[2,3-d]pyrimidine derivatives, including those with the 6-methyl group, are of interest. Their ability to form stable crystalline structures through X-ray diffraction analysis is valuable for the development of new materials with specific physical properties .
Environmental Science
The environmental applications of this compound are linked to its biological activity. Its derivatives have been explored for their potential use in environmentally friendly conditions, such as microwave-assisted synthesis, which could lead to more sustainable production methods for various chemicals .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives can be used as reference materials or reagents in the development of new analytical methods. Their well-characterized spectral and elemental analyses are essential for ensuring the accuracy and reliability of analytical results .
Biochemistry and Pharmacology
The compound plays a significant role in biochemistry and pharmacology due to its presence in many biologically active compounds. It serves as a common motif in natural products and drugs, and its derivatives have been associated with a range of biological properties, including enzyme inhibition and interaction with cellular components .
Mécanisme D'action
Target of Action
The primary target of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is overexpressed in a variety of human cancers .
Mode of Action
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile acts as a competitive inhibitor of PAK4 . The compound binds to the kinase domain of PAK4, preventing the enzyme from phosphorylating its substrates and thus inhibiting its activity .
Biochemical Pathways
The inhibition of PAK4 by 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile affects several cellular pathways. For instance, it leads to the up-regulation of P53, BAX, DR4, and DR5, and the down-regulation of Bcl2, Il-8, and CDK4 . These changes in gene expression contribute to the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s molecular weight (13315 g/mol) and its physical form (white to yellow solid) suggest that it may have good bioavailability .
Result of Action
The action of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile results in significant molecular and cellular effects. For example, it increases the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 . This leads to cell cycle arrest at the G1/S phase and induces apoptotic death of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile. For instance, the compound is stable at room temperature , suggesting that it may be less effective or stable under extreme temperatures
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-2-6-4-10-7(3-9)12-8(6)11-5/h2,4H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGBOURSIDYYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



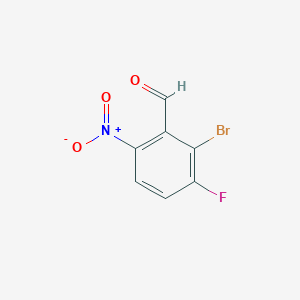
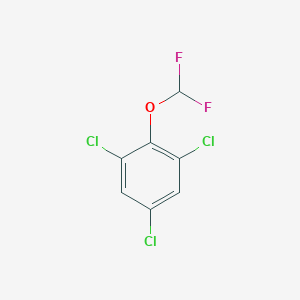



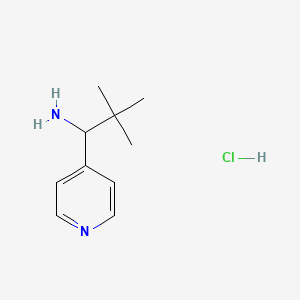
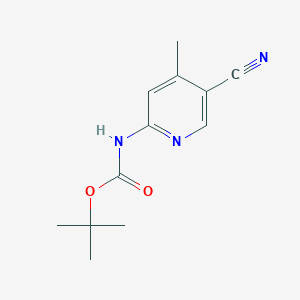

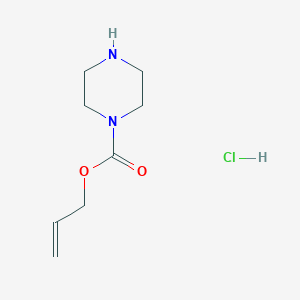

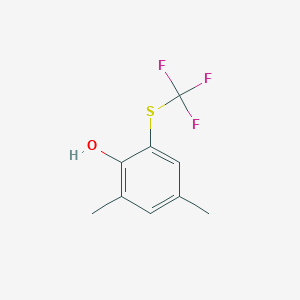
![tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6314517.png)
![8-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6314535.png)
